Home > Products > Screening Compounds P123639 > (S)-MCPG sodium salt
(S)-MCPG sodium salt -

(S)-MCPG sodium salt

Catalog Number: EVT-15208279
CAS Number:
Molecular Formula: C10H10NO4-
Molecular Weight: 208.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-MCPG sodium salt, or (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a water-soluble compound that serves as a non-selective antagonist for group I and II metabotropic glutamate receptors. This compound is particularly significant in neuropharmacology due to its role in modulating glutamatergic signaling, which is crucial for various neurological processes and conditions. The sodium salt form enhances its solubility, making it more suitable for laboratory applications and research.

Source

(S)-MCPG sodium salt is synthesized through chemical processes and is available from various suppliers, including Tocris, Hello Bio, and R&D Systems. It is predominantly used in scientific research settings to explore the functions of metabotropic glutamate receptors in the central nervous system.

Classification

(S)-MCPG sodium salt is classified as a metabotropic glutamate receptor antagonist. It specifically targets group I and group II metabotropic glutamate receptors, which are involved in neurotransmission and synaptic plasticity. This classification highlights its importance in studying excitatory neurotransmission and related disorders.

Synthesis Analysis

Methods

The synthesis of (S)-MCPG sodium salt typically involves the following steps:

  1. Starting Materials: The synthesis begins with α-methyl-4-carboxyphenylglycine as the primary precursor.
  2. Formation of Sodium Salt: The carboxylic acid groups in the compound are neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  3. Purification: The product undergoes purification processes such as crystallization or chromatography to achieve high purity levels (≥99%).

Technical Details

The molecular weight of (S)-MCPG sodium salt is approximately 253.16 g/mol, with a chemical formula of C₁₀H₉NNa₂O₄. The synthesis process must be carefully controlled to prevent degradation and ensure that the desired enantiomer is obtained.

Molecular Structure Analysis

Structure

(S)-MCPG sodium salt has a distinct molecular structure characterized by:

  • Functional Groups: Two carboxylic acid groups (-COOH) that are deprotonated in the sodium salt form.
  • Chiral Center: The presence of a chiral carbon atom contributes to its specific biological activity.

Data

  • Molecular Formula: C₁₀H₉NNa₂O₄
  • CAS Number: 1303994-09-3
  • PubChem Identifier: 90488871
  • InChI Key: YGOTXTUQJLFNHB-UHFFFAOYSA-L
Chemical Reactions Analysis

Reactions

(S)-MCPG sodium salt participates in various chemical reactions primarily related to its role as a receptor antagonist:

  1. Binding Reactions: It competes with endogenous ligands for binding to metabotropic glutamate receptors, inhibiting their activity.
  2. Hydrolysis: In an aqueous environment, it may undergo hydrolysis under certain conditions, although this is less common due to its stability.

Technical Details

The antagonist properties allow for the exploration of receptor-mediated signaling pathways in experimental settings, particularly in studies involving long-term potentiation and synaptic plasticity.

Mechanism of Action

Process

The mechanism of action of (S)-MCPG sodium salt involves:

  1. Receptor Antagonism: By binding to group I and II metabotropic glutamate receptors without activating them, (S)-MCPG prevents receptor-mediated intracellular signaling cascades.
  2. Inhibition of Long-Term Potentiation: It has been shown to inhibit mossy fiber long-term potentiation in the hippocampus, indicating its role in modulating synaptic strength.

Data

Research indicates that the effective concentration for significant antagonistic activity typically reaches steady-state within 10 minutes of infusion into biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in water (up to 25.32 mg/mL) .
  • Purity: Greater than 99% .

Chemical Properties

Applications

(S)-MCPG sodium salt has several scientific uses:

  1. Neuroscience Research: It is extensively used to study the roles of metabotropic glutamate receptors in synaptic plasticity and neurodegenerative diseases.
  2. Pharmacological Studies: Researchers utilize it to investigate potential therapeutic effects on conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders.
  3. Experimental Models: It serves as a tool for creating models of excitotoxicity and other pathophysiological conditions related to glutamate signaling.
Pharmacological Characterization of (S)-MCPG Sodium Salt as a Metabotropic Glutamate Receptor Antagonist

Selective Antagonism of Group I/II mGluRs: Receptor Subtype Specificity and Binding Kinetics

(S)-MCPG sodium salt ((S)-α-Methyl-4-carboxyphenylglycine) is a stereoselective antagonist of metabotropic glutamate receptors (mGluRs), exhibiting primary activity against Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors. Its antagonism is characterized by non-competitive kinetics, with an inhibitory concentration (IC₅₀) in the low micromolar range (10–50 µM) across targeted subtypes [2] [8]. Unlike later-generation antagonists (e.g., LY367366 for mGluR1), (S)-MCPG lacks significant affinity for Group III mGluRs (mGluR4/6/7/8), though weak activity at mGluR8 has been documented [8].

Binding studies reveal that (S)-MCPG competes with glutamate at the orthosteric site of Group I/II receptors, disrupting G-protein coupling and downstream signal transduction. This interaction suppresses glutamate-induced phosphoinositide (PI) hydrolysis in Group I receptors and inhibits adenylyl cyclase activity in Group II receptors [2] [6]. Notably, its sodium salt formulation enhances water solubility (>100 mM), facilitating in vitro applications in physiological buffers [8].

Table 1: Receptor Selectivity Profile of (S)-MCPG

mGluR GroupSubtypes AffectedPrimary ActionReported IC₅₀/EC₅₀
Group ImGluR1, mGluR5Antagonism15–30 µM
Group IImGluR2, mGluR3Antagonism20–50 µM
Group IIImGluR8 (weak)Partial antagonism>100 µM

Comparative Efficacy Between (S)-MCPG and Racemic (RS)-MCPG in Receptor Inhibition

The pharmacological activity of MCPG is enantiomer-dependent. (S)-MCPG constitutes the biologically active isomer within the racemic (RS)-MCPG mixture, demonstrating 5–10-fold greater potency in suppressing mGluR-mediated responses [5] [10]. In functional assays measuring PI hydrolysis, (S)-MCPG (EC₅₀: ~15 µM) completely abolishes agonist-induced activity, whereas (RS)-MCPG requires higher concentrations (EC₅₀: 75–100 µM) to achieve equivalent inhibition [5] [10]. This disparity arises from the inert nature of the (R)-enantiomer, which dilutes the efficacy of racemic preparations.

Comparative studies confirm that (S)-MCPG achieves maximal receptor blockade at lower doses than its racemic counterpart. For example, in hippocampal slices, 100 µM (S)-MCPG fully inhibits synaptic depressions induced by Group II agonists like DCG-IV, while (RS)-MCPG requires 500 µM for partial blockade [6]. The molecular weight difference between the enantiomers (209.2 Da for (S)-MCPG vs. 231.18 Da for (RS)-MCPG sodium salt) further influences equimolar dosing in experimental settings [2] [10].

Table 2: Enantiomeric Comparison of MCPG Efficacy

Parameter(S)-MCPG(RS)-MCPGExperimental Model
Molecular Weight209.2 Da231.18 Da (Na salt)Chemical analysis
Inhibition of PI hydrolysisEC₅₀: 15 µMEC₅₀: 75 µMCortical neuron assays
Group II antagonist efficacyIC₅₀: 20 µMIC₅₀: 100 µMHippocampal slice recordings
Solubility100 mM (in NaOH)100 mM (in H₂O)Reconstitution studies

Differential Modulation of Glutamate-Mediated Signaling Pathways by Enantiomeric Forms

The (S)-enantiomer exerts distinct effects on intracellular signaling cascades compared to racemic MCPG. In striatal neurons, (S)-MCPG inhibits intracellular mGluR5-driven pathways, disrupting sustained calcium (Ca²⁺) release from nuclear stores and subsequent phosphorylation of ERK1/2 and Elk-1 [9]. This blockade suppresses activity-regulated cytoskeletal-associated protein (Arc) expression, a gene critical for synaptic plasticity [9]. In contrast, racemic MCPG shows inconsistent effects on these pathways due to interference from the (R)-enantiomer.

Notably, (S)-MCPG’s modulation extends to NMDA receptor-dependent plasticity. While early studies suggested that racemic MCPG blocks long-term depression (LTD) in visual cortex, subsequent research demonstrates that neither enantiomer reliably inhibits NMDA receptor-dependent LTD or LTP in cortical or hippocampal regions [3] [9]. This highlights a key mechanistic distinction: (S)-MCPG selectively antagonizes mGluR-mediated plasticity (e.g., Group I-driven Arc induction) without affecting NMDA receptor primacy in canonical plasticity models.

Table 3: Signaling Pathways Modulated by (S)-MCPG

Signaling PathwayEffect of (S)-MCPGBiological Outcome
mGluR5 → Nuclear Ca²⁺ releaseInhibition↓ ERK1/2 phosphorylation, ↓ Arc expression
Group I → PI hydrolysisCompetitive antagonism↓ IP₃ production, ↓ PKC activation
Group II → Adenylyl cyclaseSuppression↑ cAMP accumulation
NMDA receptor-dependent LTPNo significant effectUnaltered synaptic potentiation

Properties

Product Name

(S)-MCPG sodium salt

IUPAC Name

4-[(1S)-1-azaniumyl-1-carboxylatoethyl]benzoate

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

InChI

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/p-1/t10-/m0/s1

InChI Key

DNCAZYRLRMTVSF-JTQLQIEISA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.